molecular formula C9H17NO B13177280 1-(2-Propylpyrrolidin-2-yl)ethan-1-one

1-(2-Propylpyrrolidin-2-yl)ethan-1-one

Cat. No.: B13177280
M. Wt: 155.24 g/mol
InChI Key: FMCZEBZPERKGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propylpyrrolidin-2-yl)ethan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Propylpyrrolidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propylpyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Propylpyrrolidin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(2-Propylpyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a wide range of applications in organic synthesis and medicinal chemistry.

    3-Iodopyrrole: Another related compound used as an intermediate in the synthesis of drugs and dyes.

Uniqueness

1-(2-Propylpyrrolidin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-propylpyrrolidin-2-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-5-9(8(2)11)6-4-7-10-9/h10H,3-7H2,1-2H3

InChI Key

FMCZEBZPERKGDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCN1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.